molecular formula C20H13ClN2O2S B2809437 N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 361159-54-8

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No. B2809437
CAS RN: 361159-54-8
M. Wt: 380.85
InChI Key: FVSXTMGXQGSNSN-UHFFFAOYSA-N
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Description

“N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” is a chemical compound. It likely contains a benzothiazole ring, which is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” likely includes a benzothiazole ring and a phenoxybenzamide group .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” are not specified in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” are not specified in the sources I found .

Scientific Research Applications

Anticonvulsant and Benzodiazepine Receptor Agonism

A series of derivatives, including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamides, were synthesized and evaluated for their anticonvulsant activity. These compounds bind to benzodiazepine receptors, exhibiting significant anticonvulsant effects in models of induced convulsions. One compound, characterized by its 4-methoxyphenyl derivative, demonstrated sedative-hypnotic activity without impairing learning and memory, indicating a selective effect on benzodiazepine receptors (Faizi et al., 2017).

Antitumor Activity

Several studies have focused on the antitumor potential of benzothiazole derivatives. For example, novel 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized and showed considerable anticancer activity against a range of human tumor cell lines (Yurttaş et al., 2015). Similarly, 4-thiazolidinones containing the benzothiazole moiety were tested for antitumor activity, with some compounds demonstrating effectiveness against various cancer cell lines, highlighting the therapeutic potential of these compounds (Havrylyuk et al., 2010).

Photophysical Properties and Materials Science Applications

N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide and related compounds have also been studied for their photophysical properties. One study synthesized a heterocyclic organic compound for potential applications in optical materials, demonstrating significant second harmonic generation (SHG) efficiency, suggesting its utility in nonlinear optical applications (Prabukanthan et al., 2020).

Antimicrobial Activity

Benzothiazole derivatives have been explored for their antimicrobial properties as well. Research on substituted benzothiazoles has indicated their potential for anti-inflammatory and antibacterial activity. For instance, novel hydroxy substituted benzothiazole derivatives exhibited significant antibacterial activity against Streptococcus pyogenes, suggesting their potential as therapeutic agents in combating bacterial infections (Gupta, 2018).

Mechanism of Action

The mechanism of action of “N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with “N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” are not specified in the sources I found .

Future Directions

The future directions for the study and application of “N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” are not specified in the sources I found .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2S/c21-15-10-6-12-17-18(15)22-20(26-17)23-19(24)14-9-4-5-11-16(14)25-13-7-2-1-3-8-13/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSXTMGXQGSNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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